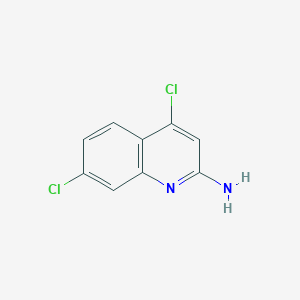

2-Amino-4,7-dichloroquinoline

Description

Significance of the Quinoline (B57606) Core in Chemical and Biological Research

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. dntb.gov.uaorientjchem.orgrsc.orgresearchgate.net This nitrogen-containing heterocyclic system is a key component in a wide array of pharmaceuticals and natural products. rsc.org The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its chemical and physical properties to achieve desired biological effects. orientjchem.org Consequently, quinoline derivatives have been extensively investigated for a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.netdntb.gov.ua

Overview of Dihaloquinolines as Precursors in Medicinal Chemistry

Dihaloquinolines, such as 4,7-dichloroquinoline (B193633), are important precursors in the synthesis of various therapeutic agents. worktribe.comnih.gov The two halogen atoms on the quinoline ring provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity is fundamental to the construction of more complex molecules with specific biological targets. For instance, the chlorine atom at the 4-position of the quinoline ring is particularly susceptible to displacement by amines, a key step in the synthesis of many antimalarial drugs. The presence of a second halogen, as in dihaloquinolines, offers further opportunities for chemical modification and the development of novel derivatives.

Rationale for Academic Research on 2-Amino-4,7-dichloroquinoline and its Derivatives

The academic interest in this compound stems from its potential as a versatile starting material for the synthesis of novel compounds with interesting biological activities. The presence of both an amino group and two chloro substituents on the quinoline core allows for a wide range of chemical transformations. Researchers are exploring the reactivity of this compound to create libraries of new derivatives. These derivatives are then screened for various biological activities, with a particular focus on developing new anticancer and antimalarial agents. The study of this compound and its derivatives contributes to the broader field of medicinal chemistry by expanding the chemical space of quinoline-based compounds and identifying new lead structures for drug discovery. researchgate.netfuture-science.comsrce.hrmdpi.com

Chemical Properties and Synthesis of this compound

This section would typically detail the specific chemical and physical properties of this compound, including its molecular weight, melting point, and solubility. It would also present spectroscopic data used for its characterization.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₆Cl₂N₂ |

| Molecular Weight | 213.07 g/mol |

| Appearance | Solid |

| Melting Point | Data not available in search results |

| Solubility | Data not available in search results |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in search results |

| ¹³C NMR | Data not available in search results |

| Mass Spectrometry | Data not available in search results |

| Infrared (IR) | Data not available in search results |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available quinoline derivatives. One common approach involves the nitration of a dichloroquinoline precursor followed by the reduction of the nitro group to an amine. Another method could involve the direct amination of a suitable tri-chloroquinoline. The specific reaction conditions, such as the choice of reagents, solvents, and temperature, are crucial for achieving a good yield and purity of the final product.

Reactivity and Role as a Chemical Intermediate

The reactivity of this compound is characterized by the presence of three functional groups: the amino group and the two chlorine atoms. These sites allow for a variety of chemical modifications.

Reactions at the Amino Group

The amino group at the 2-position can undergo a range of reactions typical of primary aromatic amines. These include acylation, alkylation, and diazotization followed by subsequent transformations. These reactions allow for the introduction of a wide variety of substituents, leading to the synthesis of diverse derivatives.

Reactions at the Chloro Positions

The chlorine atoms at the 4- and 7-positions are susceptible to nucleophilic aromatic substitution. The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 7-position. This differential reactivity can be exploited to achieve selective functionalization of the quinoline ring. Common nucleophiles used in these reactions include amines, alcohols, and thiols.

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a valuable intermediate in the synthesis of compounds with potential therapeutic applications.

Antimalarial Agents

The 4,7-dichloroquinoline scaffold is a well-established pharmacophore for antimalarial activity, with chloroquine (B1663885) being a prominent example. nih.gov By modifying the amino group and selectively replacing the chlorine atoms of this compound, researchers can synthesize novel analogs with the aim of overcoming drug resistance and improving efficacy against different strains of the malaria parasite.

Anticancer Agents

The quinoline core is also found in a number of anticancer drugs. dntb.gov.uarsc.org The ability to introduce various functional groups onto the this compound framework allows for the design and synthesis of new compounds that can be evaluated for their cytotoxic activity against various cancer cell lines. Research in this area focuses on creating molecules that can interact with specific biological targets within cancer cells, such as enzymes or receptors. ucl.ac.be

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

4,7-dichloroquinolin-2-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H,(H2,12,13) |

InChI Key |

QDJRRGKJFMMTQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C=C2Cl)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Amino 4,7 Dichloroquinoline Derivatives

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 2-amino-4,7-dichloroquinoline derivatives in both solution and solid states. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their atomic connectivity, functional groups, and electronic nature can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT-135°, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of individual atoms.

¹H-NMR spectroscopy provides information on the chemical environment of protons within the molecule. For derivatives of this compound, the aromatic protons of the quinoline (B57606) ring system typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts are influenced by the nature and position of substituents. For instance, in a related compound, 2-[(2-ethyl-7-chloroquinolin-4-yl)amino]ethanol, the aromatic protons are observed at δ 8.12 (d, J = 9.01 Hz, 1H), 7.78 (d, J = 2.13 Hz, 1H), 7.43 (dd, J = 8.99, 2.07 Hz, 1H), and 6.59 (s, 1H). scholaris.ca The protons of the amino group can exhibit a broad signal, the chemical shift of which is dependent on concentration and the solvent used.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The carbon atoms of the quinoline ring in derivatives of this compound typically resonate in the range of δ 100–160 ppm. Carbons directly attached to electronegative atoms like chlorine and nitrogen will appear further downfield.

DEPT-135° (Distortionless Enhancement by Polarization Transfer) is a valuable experiment for differentiating between CH, CH₂, and CH₃ groups. uvic.calibretexts.orglibretexts.orgtecmag.com In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in this experiment. This technique is instrumental in assigning the carbon signals of the substituents attached to the this compound core.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the complete structural framework.

COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the quinoline ring and its substituents. uvic.canih.govu-tokyo.ac.jpresearchgate.net

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals. uvic.canih.govu-tokyo.ac.jpresearchgate.net

Table 1: Representative ¹H-NMR Chemical Shifts for a 2-Substituted 4-Amino-7-chloroquinoline Derivative scholaris.ca

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.12 | d | 9.01 |

| H-8 | 7.78 | d | 2.13 |

| H-6 | 7.43 | dd | 8.99, 2.07 |

| H-3 | 6.59 | s | - |

Table 2: General ¹³C-NMR Chemical Shift Ranges for Quinoline Derivatives

| Carbon Type | Chemical Shift Range (δ, ppm) |

| Quaternary Aromatic Carbons | 140 - 160 |

| Aromatic CH Carbons | 110 - 140 |

| Carbon attached to Chlorine | 125 - 140 |

| Carbon attached to Nitrogen | 145 - 160 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy is particularly sensitive to polar functional groups. For this compound derivatives, characteristic absorption bands are expected for the N-H stretching vibrations of the amino group, typically appearing in the region of 3300–3500 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are usually observed around 3000–3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring give rise to a series of bands in the 1400–1650 cm⁻¹ region. dergipark.org.trnih.gov The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

FT-Raman spectroscopy is a complementary technique that is particularly effective for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the quinoline nucleus often produce strong signals in the FT-Raman spectrum. dergipark.org.trnih.gov The symmetric stretching of the C-Cl bonds can also be observed. The combination of FT-IR and FT-Raman data provides a comprehensive vibrational profile of the molecule.

Table 3: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound Derivatives dergipark.org.trnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretching | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| C=C and C=N Ring Stretching | 1400 - 1650 | FT-IR, FT-Raman |

| N-H Bending | 1550 - 1650 | FT-IR |

| C-Cl Stretching | < 800 | FT-IR, FT-Raman |

Mass Spectrometry (ESI-MS, HR-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound derivatives, as it typically produces protonated molecular ions ([M+H]⁺) with minimal fragmentation. nih.govrsc.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and its fragments. This is crucial for confirming the identity of newly synthesized derivatives. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by revealing the connectivity of the molecule. nih.govnih.govncsu.edu

Table 4: Mass Spectrometry Data for a Quinoline Derivative mdpi.com

| Ion | m/z (observed) |

| [M+H]⁺ | Varies based on derivative |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit characteristic UV absorption bands due to π→π* transitions within the aromatic system. mdpi.comresearchgate.netnih.gov The position and intensity of these absorption maxima are influenced by the substituents on the quinoline ring. The amino group at the 2-position and the chlorine atoms at the 4- and 7-positions will act as auxochromes, causing shifts in the absorption bands compared to the parent quinoline molecule.

Table 5: Typical UV-Vis Absorption Maxima for Quinoline Derivatives researchgate.net

| Transition | Wavelength Range (nm) |

| π→π* | 250 - 400 |

Crystallographic Analysis for Solid-State Structures

While spectroscopic methods provide invaluable information about molecular structure, single-crystal X-ray diffraction offers the most definitive and detailed picture of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction of this compound Analogs

Single-crystal X-ray diffraction analysis of suitable crystals of this compound analogs can provide precise bond lengths, bond angles, and torsional angles. nih.govresearchgate.netunimi.itpreprints.org This technique also reveals the packing of molecules in the crystal lattice and can identify intermolecular interactions such as hydrogen bonding and π-π stacking. For this compound derivatives, the amino group can participate in hydrogen bonding, which can significantly influence the crystal packing and, consequently, the physical properties of the solid material. The analysis of the crystal structure of analogs provides crucial information for understanding structure-property relationships. nih.govresearchgate.net For example, the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a related 4-aminoquinoline (B48711), reveals a one-dimensional supramolecular network stabilized by hydrogen bonding interactions. unimi.itpreprints.org

Table 6: Representative Crystallographic Data for a Quinazoline Analog nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8257 |

| b (Å) | 15.0664 |

| c (Å) | 14.3453 |

| β (°) | 95.102 |

| V (ų) | 823.59 |

| Z | 4 |

Computational and Theoretical Investigations of 2 Amino 4,7 Dichloroquinoline and Its Derivatives

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to investigate the fundamental properties of molecules at the electronic level. These methods are crucial for understanding the intrinsic characteristics of 2-Amino-4,7-dichloroquinoline.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. dergipark.org.tr For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G or 6-311++G(d,p), are performed to predict key structural and electronic parameters. dergipark.org.trajchem-a.com These calculations yield optimized bond lengths and angles, providing a precise three-dimensional model of the molecule in its lowest energy state. dergipark.org.tr

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comnih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org A smaller energy gap suggests higher reactivity, which can be correlated with biological activity. nih.gov For instance, in related chloroquine (B1663885) derivatives, DFT has been used to calculate electronic descriptors that correlate with their functional efficiency. ajchem-a.com Other calculated parameters like dipole moment, polarizability, and molecular electrostatic potential (MESP) maps help in understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. ajchem-a.comnih.gov

| Quantum Chemical Parameter | Significance | Typical Calculation Method |

|---|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths and angles in the ground state. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. | DFT |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. | DFT |

| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. | ΔE = ELUMO - EHOMO |

| Dipole Moment (µ) | Measures the overall polarity of the molecule. | DFT |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | DFT |

Theoretical vibrational frequency calculations are essential for interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.govnih.gov Using DFT methods, the vibrational modes of this compound can be computed. researchgate.net The results of these calculations provide a set of theoretical frequencies and their corresponding intensities. iosrjournals.org

However, theoretical frequencies calculated for a single molecule in the gaseous state often deviate from experimental values obtained from solid-state samples due to intermolecular interactions and the inherent approximations in the computational methods. nih.gov To improve the correlation, calculated frequencies are uniformly scaled using specific scaling factors. nih.govnih.gov For example, scaling factors around 0.96 are common for B3LYP functionals. nih.gov The potential energy distribution (PED) analysis is then used to make unambiguous assignments of the vibrational modes, such as C-H stretching, C=C bending, and C-Cl vibrations, to the observed peaks in the experimental spectra. dergipark.org.triosrjournals.org This correlative approach allows for a detailed and accurate understanding of the molecule's vibrational properties. mdpi.com

| Vibrational Mode Type | Typical Frequency Range (cm-1) | Significance |

|---|---|---|

| N-H Stretching | 3300-3500 | Characteristic of the amino group. |

| C-H Stretching (Aromatic) | 3000-3100 | Characteristic of the quinoline ring system. |

| C=N and C=C Stretching | 1400-1650 | Represents the vibrations of the quinoline heterocyclic ring. |

| C-N Stretching | 1250-1350 | Vibration of the bond connecting the amino group to the ring. |

| C-Cl Stretching | 600-800 | Characteristic of the chloro-substituents. |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to simulate the interactions of this compound with biological macromolecules, providing insights into its potential mechanisms of action.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used to study the interactions of quinoline derivatives with various biological targets, including Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a key enzyme in the folate biosynthesis pathway of the malaria parasite. foliamedica.bg

In a computational study, the closely related compound 4-amino-7-chloroquinoline was docked into the active site of Pf-DHFR (PDB ID: 1J3I). The study predicted a strong binding affinity, with a binding energy of -9.8 kcal/mol. The analysis of the docked pose revealed key molecular interactions, including the formation of stable hydrogen bonds with amino acid residues such as Ile14, Asp54, and Phe58, alongside significant hydrophobic interactions within the active site. Such studies are crucial for understanding the structural basis of inhibition and for designing more potent derivatives. nih.govmdpi.com Visual inspection of the binding modes helps to confirm that the ligand fits well within the active site and forms favorable interactions with key residues known to be important for catalysis. nih.gov

| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR) | 1J3I | 4-Amino-7-chloroquinoline | -9.8 | Ile14, Asp54, Phe58 (H-bonds) |

Cheminformatics utilizes computational methods to analyze and predict the properties of molecules from their structures. nih.gov Web-based tools and specialized software are used to calculate a wide range of molecular descriptors that are relevant to a molecule's potential as a drug candidate. nih.gov These descriptors can be physicochemical (e.g., molecular weight, logP, polar surface area) or structural (e.g., topological indices, molecular fingerprints). nih.gov

These descriptors are then used in quantitative structure-activity relationship (QSAR) models or machine learning algorithms, such as convolutional neural networks, to predict biological activities and physicochemical properties. nih.govnih.gov For example, cheminformatics approaches can predict properties like aqueous solubility, intestinal absorption, and blood-brain barrier penetration before a compound is synthesized, allowing for the early-stage filtering of potentially problematic candidates. nih.govarxiv.org

In Silico Assessment of Preclinical Pharmacokinetic Profiles

In silico tools play a vital role in the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as its pharmacokinetic profile. sciensage.info Predicting these properties computationally helps to identify potential liabilities and optimize the molecular structure to achieve a more favorable profile. semanticscholar.orgresearchgate.net

Various web-based platforms, such as SwissADME, are commonly used to evaluate the drug-likeness and ADME profile of compounds like this compound and its derivatives. sciensage.infomdpi.com These tools predict a range of parameters, including gastrointestinal (GI) absorption, bioavailability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and potential for P-glycoprotein (P-gp) substrate activity. sciensage.info For instance, studies on novel 7-chloro-4-aminoquinoline hybrids have used these tools to calculate their drug-like properties and bioavailability. mdpi.com The "bioavailability radar" is a common visualization tool that shows how a compound's properties align with the optimal ranges for oral bioavailability. sciensage.info This preclinical computational assessment is critical for prioritizing which compounds should be advanced to more resource-intensive experimental testing. nih.govmdpi.com

| ADME Parameter | Predicted Property | Significance in Drug Development |

|---|---|---|

| Gastrointestinal (GI) Absorption | High/Low | Predicts how well the compound is absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Indicates potential for central nervous system effects. |

| P-glycoprotein (P-gp) Substrate | Yes/No | P-gp is an efflux pump that can limit drug absorption and distribution. |

| CYP Inhibition (e.g., CYP1A2, CYP2C9) | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |

| Lipinski's Rule of Five | Violations (0-4) | A guideline to evaluate drug-likeness and likelihood of oral bioavailability. |

| Bioavailability Score | Numerical value (e.g., 0.55) | An overall estimation of the fraction of an oral dose that reaches systemic circulation. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Predicted Toxicity) Profiling

Computational ADMET profiling relies on sophisticated algorithms and machine learning models trained on extensive datasets of known compounds. Web-based platforms such as SwissADME and pkCSM are widely utilized for this purpose, providing a comprehensive suite of predictive models for various pharmacokinetic and toxicological endpoints. mdpi.comuq.edu.au These tools analyze the chemical structure of a molecule, typically provided as a SMILES (Simplified Molecular Input Line Entry System) string, to calculate a wide range of properties.

For this compound, the canonical SMILES string is C1=CC2=C(C=C(N)N=C2Cl)C=C1Cl. This information serves as the input for in silico prediction of its ADMET properties.

Absorption

The absorption of a drug, particularly its oral bioavailability, is a key determinant of its efficacy. In silico models predict parameters related to a compound's ability to be absorbed from the gastrointestinal tract.

Key predicted parameters for the absorption of this compound are summarized in the table below.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Caco-2 Permeability (log Papp in 10-6 cm/s) | - | Indicates the rate of passage through the intestinal epithelial cell barrier. |

| Human Intestinal Absorption (% Absorbed) | - | Estimates the percentage of the compound absorbed from the human intestine. |

| P-glycoprotein Substrate | - | Predicts whether the compound is a substrate of P-glycoprotein, an efflux pump that can limit absorption. |

Data for the table above would be generated using a predictive tool like pkCSM or SwissADME. The placeholder "-" indicates where the predicted numerical or qualitative (e.g., Yes/No) values would be inserted.

Distribution

Once absorbed, a compound is distributed throughout the body via the circulatory system. The extent of this distribution can influence its efficacy and potential for off-target effects. Key parameters for distribution include the volume of distribution at steady state (VDss), blood-brain barrier (BBB) permeability, and plasma protein binding.

The predicted distribution profile for this compound is outlined in the following table.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| VDss (log L/kg) | - | Indicates the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| BBB Permeability (logBB) | - | Predicts the ability of the compound to cross the blood-brain barrier. |

| CNS Permeability (logPS) | - | Estimates the rate of entry into the central nervous system. |

| Fraction Unbound (human) | - | Predicts the fraction of the compound that is not bound to plasma proteins and is therefore pharmacologically active. |

Data for the table above would be generated using a predictive tool. The placeholder "-" indicates where the predicted numerical values would be inserted.

Metabolism

Metabolism is the process by which the body chemically modifies a compound, primarily in the liver. This can lead to its activation, inactivation, or conversion into a more easily excretable form. Cytochrome P450 (CYP) enzymes play a major role in drug metabolism. Predicting whether a compound is a substrate or inhibitor of these enzymes is crucial for assessing potential drug-drug interactions.

The predicted metabolic profile for this compound is detailed below.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| CYP1A2 Inhibitor | - | Predicts whether the compound inhibits the major cytochrome P450 isoforms, which can lead to altered metabolism of other drugs. |

| CYP2C19 Inhibitor | - | |

| CYP2C9 Inhibitor | - | |

| CYP2D6 Inhibitor | - | |

| CYP3A4 Inhibitor | - | |

| CYP2D6 Substrate | - | Predicts whether the compound is metabolized by these specific cytochrome P450 isoforms. |

| CYP3A4 Substrate | - |

Data for the table above would be generated using a predictive tool. The placeholder "-" indicates where the predicted qualitative (e.g., Yes/No) values would be inserted.

Excretion

Excretion is the process of removing a compound and its metabolites from the body, primarily through the kidneys. Total clearance and the potential for interaction with renal transporters are important parameters.

The predicted excretion characteristics of this compound are presented in the table below.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | - | Predicts the rate at which the compound is cleared from the body. |

| Renal OCT2 Substrate | - | Predicts whether the compound is a substrate for the Organic Cation Transporter 2, which is involved in renal excretion. |

Data for the table above would be generated using a predictive tool. The placeholder "-" indicates where the predicted numerical or qualitative (e.g., Yes/No) values would be inserted.

Predicted Toxicity

In silico toxicology models are used to predict the potential for a compound to cause various forms of toxicity, such as mutagenicity, carcinogenicity, and organ-specific toxicity. These predictions are valuable for early-stage hazard identification.

The predicted toxicity profile for this compound is summarized in the following table.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| AMES Toxicity | - | Predicts the mutagenic potential of the compound. |

| hERG I Inhibitor | - | Predicts the potential for inhibition of the hERG potassium channel, which can be associated with cardiotoxicity. |

| Hepatotoxicity | - | Predicts the potential for the compound to cause liver damage. |

| Skin Sensitisation | - | Predicts the potential for the compound to cause an allergic skin reaction. |

| Minnow Toxicity (log mM) | - | Predicts the toxicity to aquatic organisms. |

| Oral Rat Acute Toxicity (LD50) (mol/kg) | - | Predicts the lethal dose for 50% of a rat population upon acute oral administration. |

| Oral Rat Chronic Toxicity (LOAEL) (log mg/kg_bw/day) | - | Predicts the lowest observed adverse effect level in rats with chronic oral exposure. |

Data for the table above would be generated using a predictive tool. The placeholder "-" indicates where the predicted qualitative (e.g., Yes/No) or numerical values would be inserted.

The comprehensive in silico ADMET profiling of this compound provides a foundational understanding of its likely pharmacokinetic and toxicological behavior. These predictions are instrumental in guiding the design of new derivatives with potentially improved drug-like properties and for prioritizing compounds for further experimental validation.

Preclinical Biological Investigations of 2 Amino 4,7 Dichloroquinoline Derivatives

Antiparasitic Activity

The 4-amino-7-chloroquinoline scaffold, famously embodied by the antimalarial drug chloroquine (B1663885), has been a cornerstone in antiparasitic drug discovery. Researchers have systematically modified this core structure to enhance efficacy, overcome drug resistance, and broaden the spectrum of activity against different parasites.

The global challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium parasites, has driven intensive research into novel 4-aminoquinoline (B48711) derivatives. These compounds have been rigorously tested against a range of human and rodent malaria parasites.

Derivatives have demonstrated significant in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum , the most lethal species causing malaria in humans. For example, a series of 4-amino-7-chloroquinolines with a linear dibasic side chain showed submicromolar antimalarial activity against the CQS HB3 strain and the CQR Dd2 strain. benthamdirect.com Similarly, a novel pyrrolizidinylmethyl derivative, MG3, was found to be active against a panel of drug-resistant P. falciparum field isolates. nih.gov Other monoquinoline (MAQ) and bisquinoline (BAQ) analogues also displayed activity in the nanomolar range against both CQS (3D7) and CQR (W2) strains of P. falciparum. benthamscience.com

Efficacy has also been confirmed against Plasmodium vivax , another significant human malaria parasite. The MG3 derivative, for instance, proved active against a panel of P. vivax field isolates. nih.gov The development of compounds active against P. vivax is crucial, as it is the most widespread human malaria parasite and can cause severe, debilitating, and relapsing infections.

Table 1: Antimalarial Activity of Selected 4-Amino-7-chloroquinoline Derivatives

Tuberculosis remains a major global health threat, and the development of new anti-TB drugs is a priority. Derivatives of 7-chloroquinoline (B30040) have emerged as useful leads in this area.

A study evaluating 18 new 7-chloroquinoline derivatives against 15 Mycobacterium species, including standardized and clinical isolates, found that the most active compounds exhibited moderate activity, with MIC values of 16 μg/mL against all tested microorganisms. benthamdirect.combenthamscience.com In a more targeted study, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. Three compounds from this series (3f, 3i, and 3o) were non-cytotoxic and displayed a significant MIC of 2.5 µg/mL, which is comparable to first-line anti-TB drugs like ethambutol. nih.gov Further research on silver(I) complexes with 7-chloro-4-aminoquinolines also demonstrated promising antimycobacterial activity against M. tuberculosis H37Rv, with some free aminoquinolines and their complexes showing MIC₉₀ values below 13.0 mg L⁻¹. tandfonline.com

**Table 3: Antitubercular Activity of 7-Chloroquinoline Derivatives Against *M. tuberculosis***

```html

Antiviral Activity (e.g., SARS-CoV-2 Inhibition Studies)

The emergence of SARS-CoV-2 prompted global efforts to identify effective antiviral agents, with quinoline (B57606) derivatives being a prominent area of investigation. Various analogues of 2-amino-4,7-dichloroquinoline have demonstrated notable inhibitory effects against coronaviruses.

Research has shown that several quinoline analogues, including chloroquine, hydroxychloroquine, and amodiaquine (B18356), exhibit broad-spectrum anti-coronavirus activity in vitro. malariaworld.org These compounds have been effective against both alpha- and beta-coronaviruses, such as SARS-CoV-1, SARS-CoV-2, HCoV-229E, and HCoV-OC43, with EC50 values (the concentration required to inhibit viral replication by 50%) in the low micromolar range. malariaworld.org For instance, certain 2-aminoquinolone acid derivatives have shown potent activity against SARS-CoV-2, with one compound exhibiting an EC50 of 1.5 µM and functioning as a viral entry inhibitor. researchgate.net

Time-of-addition experiments have suggested that the mechanism of action for compounds like chloroquine involves interference with the viral entry process at a stage after the virus attaches to the host cell. malariaworld.org Furthermore, studies using confocal microscopy revealed that treatment of SARS-CoV-2-infected cells with chloroquine prevented viral RNA synthesis. malariaworld.org The inhibitory effect on viral replication by some quinoline derivatives has also been linked to the disruption of the autophagy pathway in the host cell. malariaworld.org

In addition to coronaviruses, 4,7-dichloroquinoline (B193633) has demonstrated significant activity against the dengue virus serotype 2 (DENV-2), effectively inhibiting the production of new viral particles in infected cells. nih.gov

| Compound/Derivative | Virus | Cell Line | Activity (EC50/IC50) | Reference |

|---|---|---|---|---|

| Chloroquine/Hydroxychloroquine | SARS-CoV-1, SARS-CoV-2, HCoV-OC43 | HEL | 0.12-12 µM | malariaworld.org |

| 2-Aminoquinolone acid derivative (9b) | SARS-CoV-2 | Vero | 1.5 µM | researchgate.net |

| 2-Aminoquinazolin-4-(3H)-one derivative (1) | SARS-CoV-2 | Not Specified | 0.23 µM | researchgate.net |

Anti-proliferative Activity in Cancer Cell Lines (e.g., MCF-7, HCT-116, SK-BR3)

Quinoline derivatives have been extensively evaluated for their potential as anti-cancer agents, demonstrating significant anti-proliferative activity across various human cancer cell lines.

Studies on piperazinyl-quinoline derivatives have shown potent activity against breast cancer cell lines. nih.gov For example, one derivative was particularly effective against the MDA-MB-231 cell line with a GI50 (concentration for 50% growth inhibition) of 3.0 µM, while another showed improved activity against MDA-MB468 and MCF-7 cell lines, with GI50 values of 2.7 µM and 2.0 µM, respectively. nih.gov Another set of dihydroquinoline derivatives also displayed significant growth inhibitory potential against T47D, MCF-7, and MDA-MB-231 breast cancer cells, with IC50 values of 2.20 µM, 3.03 µM, and 11.90 µM, respectively. nih.gov

In the context of colon cancer, a quinoline derivative identified as CQAH induced substantial apoptotic effects in HCT116 and LoVo human colon cancer cell lines. scispace.com This was characterized by morphological changes like cell shrinkage and chromatin condensation, indicating the induction of programmed cell death. scispace.com Similarly, other heterocyclic compounds structurally related to quinolines have shown cytotoxicity against HCT-116 and MCF-7 cell lines. researchgate.net

| Compound/Derivative Class | Cell Line | Cancer Type | Activity (GI50/IC50) | Reference |

|---|---|---|---|---|

| Piperazinyl-quinoline derivative 4 | MDA-MB-231 | Breast | 3.0 ± 0.1 μM | nih.gov |

| Piperazinyl-quinoline derivative 5 | MCF-7 | Breast | 2.0 ± 0.1 μM | nih.gov |

| Dihydroquinoline derivative 11 | MCF-7 | Breast | 3.03 ± 1.5 μM | nih.gov |

| Dihydroquinoline derivative 11 | T47D | Breast | 2.20 ± 1.5 μM | nih.gov |

| 2-oxoquinoline derivative (CQAH) | HCT116, LoVo | Colon | Induces apoptosis | scispace.com |

Vector Control Applications

The control of mosquito populations is a critical strategy in mitigating the spread of vector-borne diseases like malaria and dengue. Derivatives of 4,7-dichloroquinoline have emerged as potent larvicidal agents against key mosquito vectors.

Research has demonstrated that 4,7-dichloroquinoline is highly toxic to the developmental stages of both the malaria vector, Anopheles stephensi, and the dengue vector, Aedes aegypti. nih.gov The lethal concentration required to kill 50% of the population (LC50) varied with the developmental stage, ranging from 4.408 µg/mL for first instar larvae to 7.958 µg/mL for pupae of An. stephensi. nih.gov For Ae. aegypti, the LC50 values ranged from 5.016 µg/mL to 10.669 µg/mL. nih.gov

Further studies have focused on enhancing this larvicidal activity. The introduction of alkoxy groups at the 4-position of the 7-chloroquinoline scaffold led to compounds with significantly improved potency. nih.gov For instance, a 4-alkoxy-7-chloroquinoline derivative (compound 6') was found to be exceptionally active against Ae. aegypti with an LC50 of 0.02 ppm, surpassing the efficacy of the standard larvicide, Spinosad (LC50 = 0.05 ppm). nih.gov This indicates that structural modifications to the this compound backbone can yield highly effective and potentially safer alternatives for vector control. nih.gov

| Compound | Mosquito Species | Developmental Stage | Activity (LC50) | Reference |

|---|---|---|---|---|

| 4,7-dichloroquinoline | Anopheles stephensi | Larva I | 4.408 µg/mL | nih.gov |

| 4,7-dichloroquinoline | Anopheles stephensi | Pupa | 7.958 µg/mL | nih.gov |

| 4,7-dichloroquinoline | Aedes aegypti | Larva I | 5.016 µg/mL | nih.gov |

| 4,7-dichloroquinoline | Aedes aegypti | Pupa | 10.669 µg/mL | nih.gov |

| 4,7-dichloroquinoline | Aedes aegypti | Larva (L2-L3) | 5.57 ppm | nih.gov |

| 4-alkoxy-7-chloroquinoline (Compound 6') | Aedes aegypti | Larva (L2-L3) | 0.02 ppm | nih.gov |

Mechanistic Elucidation of Biological Action

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for rational drug design and development. Key insights have been gained into their interactions within parasitic pathways.

A primary mechanism of action for 4-aminoquinoline drugs against malaria parasites, such as Plasmodium falciparum, is the disruption of heme detoxification. wikipedia.orgnih.gov During its lifecycle, the parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. nih.gov

Quinoline derivatives interfere with this vital process. wikipedia.org They are weak bases that accumulate in the acidic food vacuole of the parasite. wikipedia.org Here, they bind to free heme, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal. nih.govnih.gov This inhibition of hemozoin formation leads to a buildup of toxic free heme within the parasite. nih.gov The accumulation of free heme is detrimental, causing oxidative stress and membrane damage that ultimately leads to the parasite's death. nih.gov Studies on novel 7-chloro-4-aminoquinoline derivatives have confirmed their ability to bind heme and inhibit the formation of beta-hematin (synthetic hemozoin) in vitro, with inhibitory concentrations comparable to that of chloroquine. nih.gov This mechanism has also been proposed for their activity against other heme-dependent parasites like Trypanosoma cruzi. nih.gov

Beyond heme detoxification, the mitochondrion of parasites has been identified as another key target for 4-aminoquinoline derivatives, particularly in the context of leishmaniasis. nih.gov The maintenance of the mitochondrial membrane potential (ΔΨm) is essential for the parasite's energy production and survival.

Certain 4-aminoquinoline derivatives, especially those containing a lipophilic chain and a terminal tertiary amine, have been shown to induce a depolarization or collapse of the mitochondrial membrane potential in Leishmania parasites. nih.gov This disruption of mitochondrial function has profound consequences, leading to a cascade of events including increased production of reactive oxygen species (ROS), alterations in the parasite's morphology, and ultimately, cell death through an apoptosis-like process. nih.gov The ability of these compounds to specifically target the parasite's mitochondria represents a promising avenue for the development of new leishmanicidal agents. nih.gov This mechanism is also being explored in other parasites where mitochondrial function is critical for viability.

Enzyme Inhibition Studies Relevant to Biological Targets (e.g., Pf-DHFR)medscape.com

Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) is a crucial enzyme in the folate biosynthesis pathway of the malaria parasite. nih.gov This pathway is essential for the synthesis of nucleotides required for DNA replication and cell proliferation. nih.govproteopedia.org Consequently, Pf-DHFR has been a validated and long-standing target for antimalarial drugs, notably antifolates like pyrimethamine (B1678524) and cycloguanil. nih.gov While the primary mechanism for many quinoline-based antimalarials involves the inhibition of heme detoxification, there is scientific interest in exploring the potential of various scaffolds, including quinolines, to inhibit other key parasitic enzymes like Pf-DHFR.

Direct experimental research focusing on the in vitro enzymatic inhibition of Pf-DHFR by derivatives of this compound is limited in publicly available literature. However, computational studies have been conducted to investigate the potential of the broader quinoline scaffold to interact with the active site of the Pf-DHFR enzyme. These in silico approaches, such as molecular docking, serve as a preliminary step to identify compounds that may have inhibitory activity and warrant further experimental investigation.

One such computational study explored the binding potential of several quinoline derivatives against the crystal structure of Pf-DHFR (PDB ID: 1J3I). The study aimed to predict the binding affinity and identify key molecular interactions between the compounds and the enzyme's active site. Among the molecules assessed was 4-amino-7-chloroquinoline, a structural isomer of the core this compound scaffold. The findings from this in silico analysis provide theoretical insight into how quinoline-based structures might bind to Pf-DHFR.

The docking results indicated that quinoline derivatives could favorably fit into the active site of Pf-DHFR. The predicted binding affinities for a selection of these compounds are detailed in the table below.

Table 1: Predicted Binding Affinities of Selected Quinoline Derivatives Against Pf-DHFR Note: This data is from computational molecular docking studies and does not represent experimental IC50 values from in vitro enzyme inhibition assays.

| Compound Name | Structure | Predicted Binding Affinity (kcal/mol) |

| QD-1 (4-Amino-7-chloroquinoline) | C₉H₇ClN₂ | -9.8 |

| QD-2 (2,6-Dimethylquinoline) | C₁₁H₁₁N | - |

| QD-3 (6-Methoxyquinoline) | C₁₀H₉NO | -10.2 |

| QD-4 (Quinoline-2-thiol) | C₉H₇NS | - |

| QD-5 (Quinoline-3-carboxylic acid) | C₁₀H₇NO₂ | - |

Source: Adapted from a computational analysis of quinoline derivatives targeting Pf-DHFR.

The computational analysis further revealed that the most promising derivatives formed stable interactions with key amino acid residues within the Pf-DHFR active site. For instance, the highest-scoring compound, 6-methoxyquinoline (B18371) (QD-3), was predicted to form hydrogen bonds with Ile14, Asp54, and Phe58. Similarly, 4-amino-7-chloroquinoline (QD-1) also demonstrated a strong predicted binding affinity and favorable interactions. These theoretical findings suggest that the quinoline nucleus has the potential to serve as a scaffold for designing Pf-DHFR inhibitors. However, it is crucial to emphasize that these computational predictions require validation through experimental in vitro enzyme inhibition assays to confirm any actual inhibitory activity and determine potency (e.g., IC50 values).

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 Amino 4,7 Dichloroquinoline Scaffolds

Rational Design Principles for Novel 2-Amino-4,7-dichloroquinoline Analogs

The rational design of novel this compound analogs is guided by several key principles aimed at enhancing efficacy, overcoming resistance, and improving pharmacological properties. A primary strategy involves modifying the side chain attached to the 4-amino group. nih.gov Researchers have focused on creating focused libraries of molecules with suitable functionalities to improve activity against resistant parasite strains. nih.gov

Another design principle is the application of molecular hybridization, where the 4,7-dichloroquinoline (B193633) core is combined with other pharmacophores to create hybrid molecules. nih.govmdpi.com This approach aims to develop agents with dual modes of action or improved targeting. For example, hybrid molecules have been created by linking the 4,7-dichloroquinoline moiety with primaquine (B1584692) or isatin (B1672199) pharmacophores. nih.govmdpi.com The linker's structure is carefully selected to ensure appropriate water solubility of the final hybrid compound. mdpi.com

Furthermore, computational tools and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models are employed to guide the design process. ijisrt.com These models help identify key structural features essential for biological activity, such as the importance of the chloro group at the 7th position and the amino group at the 4th position for beta-hematin inhibitory activity. ijisrt.com Design strategies also involve fixing certain structural elements that are known to confer high potency, such as a three-carbon spacer in the side chain, while systematically exploring substitutions at other positions, like the 7-position of the quinoline (B57606) ring, using metal-assisted coupling reactions. nih.gov

Investigation of Positional and Substituent Effects on Biological Activity

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on the quinoline ring and the amino side chain.

The 7-Position: The chloro group at the 7-position is a critical feature for the inhibition of β-hematin formation, a key mechanism of action for antimalarial 4-aminoquinolines. researchgate.net Studies have shown that electron-withdrawing groups at this position lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the alkyl side chain. researchgate.net While the 7-chloro group is important, replacing it with other small, electron-withdrawing groups like a trifluoromethyl group can also result in active compounds. nih.gov However, modifications at this position can significantly impact potency. For instance, replacing the chlorine in one chiral compound with a trifluoromethyl group led to a manifold decrease in activity against the K1 strain of P. falciparum. asm.org

The 4-Amino Side Chain: The structure of the side chain at the 4-position plays a crucial role in activity and overcoming resistance. Short-chain analogs of 4-aminoquinoline (B48711) have been developed that are active against chloroquine-resistant strains. nih.gov The length and basicity of this side chain are key determinants of efficacy. asm.org For example, introducing functionalities like N-methylpiperazine into the side chain has yielded compounds with excellent antiplasmodial activity. nih.gov The presence of proton-accepting sites in the side chain is thought to increase drug accumulation in the acidic food vacuole of the parasite. nih.gov

Other Positions: Modifications at other positions of the quinoline ring generally lead to a decrease in potency. nih.gov For example, radical iodination at the 3-position of the quinoline ring decreased the antimalarial activity of chloroquine (B1663885) by at least an order of magnitude. nih.gov

The following table summarizes the effects of various substituents on the antimalarial activity of 4-aminoquinoline analogs against different P. falciparum strains.

| Compound | Modification | Strain (CQ-Sensitivity) | IC50 (nM) | Reference |

| Chloroquine | - | D6 (Sensitive) | 10.7 | researchgate.net |

| Chloroquine | - | W2 (Resistant) | 87.2 | researchgate.net |

| Compound 7c | Ethyl, benzyl (B1604629), piperonyl group at 4th position of piperazine (B1678402) | K1 (Resistant) | 97.76 | asm.org |

| Compound 7d | Replacement of Cl with CF3 in compound 7c | K1 (Resistant) | 797.67 | asm.org |

| Compound 30 | 2-fluoro group on styrylquinoline | 3D7 (Sensitive) | 55.9 | nih.gov |

| Compound 29 | 4-fluoro group on styrylquinoline | 3D7 (Sensitive) | 8.7 | nih.gov |

| Compound 31 | 3-fluoro group on styrylquinoline | 3D7 (Sensitive) | 23.0 | nih.gov |

Development of Hybrid Molecules and Conjugates with Enhanced Therapeutic Potential

Molecular hybridization is a prominent strategy to enhance the therapeutic potential of the this compound scaffold. mdpi.com This approach involves covalently linking the quinoline core with another bioactive molecule to create a single chemical entity. nih.gov The goal is often to achieve synergistic effects, overcome drug resistance, or target multiple pathways. mdpi.com

Several types of hybrid molecules have been synthesized and evaluated. For instance, hybrids combining the 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline (B94618) moiety have demonstrated significant cytostatic activity against various human cancer cell lines. mdpi.com In the realm of infectious diseases, linking primaquine and chloroquine pharmacophores through a piperazine linker has been explored to create dual-action antimalarial agents. nih.gov Similarly, hybrids of 4-aminoquinoline and isatin have been synthesized and shown to possess promising antibacterial properties. mdpi.com

Conjugation with amino acids or peptides is another avenue to improve the properties of bioactive molecules. nih.gov This strategy can enhance selectivity, stability, permeability, and solubility. nih.gov While specific examples of this compound conjugated directly to amino acids for therapeutic enhancement are not detailed in the provided context, the general principle is a key tool in medicinal chemistry. nih.gov

The table below presents examples of hybrid molecules based on the 4,7-dichloroquinoline scaffold and their reported biological activities.

| Hybrid Type | Linked Pharmacophore | Target Disease | Key Finding | Reference |

| Pyrazoline Hybrid | Substituted 2-pyrazoline | Cancer | Significant cytostatic activity with GI50 values from 0.05 to 0.95 µM. | mdpi.com |

| Primaquine Hybrid | Primaquine | Malaria | Creation of dual molecules with varying basic properties to influence bioactivity. | nih.gov |

| Isatin Hybrid | Isatin | Bacterial Infections | Synthesis of hybrids connected through an aromatic linker. | mdpi.com |

| Naphthoquinone Hybrid | Lawsone (a 1,4-Naphthoquinone) | Cancer | Hybrid molecule showed improved therapeutic efficacy compared to the starting inhibitor. | mdpi.com |

Impact of Chiral Modifications on Biological Efficacy and Selectivity

Introducing chirality into the side chain of 4-aminoquinoline analogs can have a profound impact on their biological efficacy and selectivity. nih.gov The stereochemistry of the side chain can influence drug-target interactions and metabolic stability.

Researchers have synthesized novel series of chirally pure 4-aminoquinoline derivatives using amino acids as building blocks for the side chain modifications. nih.gov These chiral analogs have displayed excellent in vitro and in vivo antimalarial activities, including efficacy against chloroquine-resistant parasites. nih.gov For example, a study identified an (S)-enantiomer, (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate, as a lead molecule for preclinical development due to its curative activity against resistant malaria. nih.gov

Further investigations into chiral chloroquine analogues have shown that compounds with specific stereochemistry can exhibit potent activity. asm.org In one series, an enantiomeric pair and its racemic compound displayed excellent antiplasmodial activity against a chloroquine-resistant strain. nih.gov The lead molecule from this pair also demonstrated a rapid parasite-killing efficacy, a crucial attribute for an antimalarial drug candidate. nih.gov The synthesis of chiral derivatives, such as (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalkylates, has also yielded compounds with significant inhibition of β-hematin formation and in vivo antimalarial activity comparable to chloroquine. researchgate.net

The following table highlights the activity of specific chiral 4-aminoquinoline derivatives.

| Compound | Chirality | Strain (CQ-Sensitivity) | IC50 (nM) | Key Finding | Reference |

| Lead Molecule (7g) | (S)-enantiomer | K1 (Resistant) | Not specified, but showed excellent activity and rapid parasite killing. | Displayed excellent IC90 against K1 strain. | nih.gov |

| Compound 7h | Enantiomer of 7g | K1 (Resistant) | Not specified, but showed excellent activity. | Part of an active enantiomeric pair. | nih.gov |

| Compound 7i | Racemic mixture of 7g/7h | K1 (Resistant) | Not specified, but showed excellent activity. | Racemate retained high activity. | nih.gov |

| Compound 7h (piperazine series) | Chiral | K1 (Resistant) | 0.21 µM (IC50) | Most active compound in the series against the CQ-resistant strain. | asm.org |

Optimization of Pharmacological Profiles Based on Preclinical Data

The optimization of the pharmacological profile of this compound analogs is a critical step in drug development, guided by preclinical data from in vitro and in vivo studies. This process involves refining the molecule's structure to improve its absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing its efficacy.

Preclinical evaluation often includes assessing the metabolic stability of new analogs. For instance, the half-lives of new 4-aminoquinolines in the presence of NADPH were found to be intermediate between that of chloroquine (long half-life) and amodiaquine (B18356) (short half-life), indicating different metabolic vulnerabilities. nih.gov A lead molecule selected after detailed SAR studies showed a favorable drug-like profile based on in vitro ADME parameters. nih.gov

In vivo efficacy studies in animal models, such as mice infected with P. yoelii or P. berghei, provide crucial data for optimization. nih.govnih.gov Compounds that demonstrate high potency and curative activity in these models are prioritized for further development. nih.gov For example, a monoquinoline analog, MAQ, caused a 95% reduction in parasitemia in a mouse model at a dose of 25 mg/kg. nih.gov

The therapeutic index, which compares a drug's efficacy to its toxicity, is another key parameter. Structure-activity relationship studies have yielded compounds with high potency against both chloroquine-sensitive and resistant malaria strains, low cytotoxicities, and a therapeutic index substantially greater than that of chloroquine. nih.govacs.org The optimization process is a multi-parameter effort, balancing potency, selectivity, and pharmacokinetic properties to identify candidates for preclinical development. nih.gov

The table below provides a summary of preclinical data for selected 4-aminoquinoline analogs.

| Compound | Preclinical Test | Result | Significance | Reference |

| MAQ | In vivo efficacy (P. berghei in mice) | 95% parasitemia reduction at 25 mg/kg | Demonstrates significant in vivo activity. | nih.gov |

| BAQ | In vivo efficacy (P. berghei in mice) | Active at 50 mg/kg, but not 25 mg/kg | Shows in vivo activity at a higher dose compared to MAQ. | nih.gov |

| Compounds 1-3 | Metabolic Stability (t1/2) | 40–51 min | Intermediate stability between chloroquine and amodiaquine. | nih.gov |

| Compound 4 | Metabolic Stability (t1/2) | ~5 min | Similar short half-life to amodiaquine. | nih.gov |

| (S)-enantiomer lead | In vitro ADME | Favorable drug-like profile | Good solid-state properties and promising ADME parameters. | nih.gov |

| Reversed Chloroquine (RCQ) Analogs | Cytotoxicity/Therapeutic Index | Substantially greater than 10-fold above that of CQ | Improved safety profile compared to chloroquine. | nih.govacs.org |

Future Perspectives and Emerging Research Directions for 2 Amino 4,7 Dichloroquinoline

Exploration of Underexplored Biological Targets and Therapeutic Applications

While derivatives of 2-Amino-4,7-dichloroquinoline are well-known for their antimalarial properties, exemplified by drugs like Chloroquine (B1663885) and Hydroxychloroquine, the full therapeutic potential of this scaffold is far from exhausted. wikipedia.org Future research is increasingly directed towards identifying and validating novel biological targets beyond its traditional applications. Scientists are exploring its efficacy against a wider range of infectious diseases, including other parasitic infections, and investigating its potential as an antiviral and antibacterial agent. researchgate.net

Furthermore, the quinoline (B57606) core is a versatile pharmacophore for targeting complex diseases. nih.gov There is a growing interest in evaluating derivatives of this compound for their anti-cancer activities. nih.govsemanticscholar.org Research is focusing on its ability to inhibit various cancer-related pathways, with some studies exploring its potential to overcome drug resistance in existing cancer therapies. nih.gov The anti-inflammatory properties of quinoline derivatives also present a promising avenue for developing treatments for autoimmune disorders. wikipedia.org

| Potential Therapeutic Area | Investigated Biological Action | Key Research Focus |

| Infectious Diseases | Antiviral, Antibacterial, Antiparasitic (non-malarial) | Screening against a broad spectrum of pathogens, mechanism of action studies. |

| Oncology | Inhibition of cancer cell proliferation, overcoming drug resistance | Identifying specific cancer cell lines and signaling pathways affected. nih.govsemanticscholar.org |

| Inflammatory Diseases | Modulation of immune responses | Development of novel treatments for autoimmune disorders like rheumatoid arthritis and lupus. wikipedia.org |

Integration with Advanced Synthetic Methodologies for Sustainable Production

The synthesis of quinoline derivatives has traditionally relied on classical methods that can be resource-intensive and generate significant waste. nih.govacs.org The future of this compound production lies in the adoption of advanced and sustainable synthetic methodologies. Green chemistry principles are at the forefront of this evolution, with a focus on developing eco-friendly protocols that minimize the use of hazardous reagents and solvents. nih.gov

Microwave-assisted synthesis, for example, has emerged as a powerful tool, offering significantly reduced reaction times and improved yields. Researchers are also exploring the use of novel catalysts, including nanocatalysts and solid acid catalysts, to enhance reaction efficiency and facilitate easier product purification. nih.govmdpi.com These modern approaches not only make the synthesis of this compound and its derivatives more environmentally friendly but also more economically viable for large-scale production. researchgate.netnih.gov Metal-free synthesis strategies are also being developed to provide an environmentally benign and efficient route to valuable quinoline structures. acs.orgnih.gov

| Synthetic Methodology | Advantages |

| Green Chemistry | Reduces waste, minimizes use of hazardous substances, improves energy efficiency. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, enhanced reaction control. |

| Nanocatalysis | High catalytic activity, reusability, improved product selectivity. nih.gov |

| Metal-Free Synthesis | Avoids transition-metal catalysts, environmentally friendly. acs.orgnih.gov |

Application in Chemical Biology as Probes for Biological Pathways

The inherent chemical properties of the quinoline ring system make this compound an attractive scaffold for the development of chemical probes. These specialized molecules are designed to interact with specific biological targets, allowing researchers to study and elucidate complex biological pathways. By modifying the this compound structure, for instance by incorporating fluorescent tags or reactive groups, scientists can create tools to visualize and track cellular processes in real-time.

These chemical probes can be instrumental in identifying new drug targets and understanding the mechanisms of disease. For example, a fluorescently labeled derivative of this compound could be used to map its distribution within a cell or to identify its binding partners, providing valuable insights into its mode of action. This application in chemical biology represents a significant shift from using the compound solely as a therapeutic precursor to employing it as a sophisticated tool for fundamental biological research.

Development of Multi-Targeting Agents Based on the Quinoline Scaffold

The complexity of many diseases, such as cancer, often involves multiple biological pathways. mdpi.com This has led to a growing interest in the development of multi-targeting agents that can simultaneously modulate several key targets. The quinoline scaffold of this compound is an ideal platform for designing such drugs due to its versatile chemical nature, which allows for functionalization at multiple positions. nih.govmdpi.com

By strategically combining the this compound core with other pharmacophores, researchers can create hybrid molecules with the potential to inhibit multiple targets. nih.gov This approach offers several advantages over traditional single-target therapies, including increased efficacy, reduced likelihood of drug resistance, and potentially lower side effects. mdpi.comnih.gov For instance, a multi-targeting agent based on this scaffold could be designed to inhibit both a specific enzyme and a protein-protein interaction involved in a particular disease, offering a more comprehensive therapeutic effect. mdpi.com

| Multi-Target Strategy | Rationale | Potential Advantage |

| Hybrid Molecules | Combining the quinoline scaffold with other known pharmacophores. nih.gov | Broader spectrum of activity and potential to overcome resistance. |

| Dual-Inhibitors | Designing a single molecule to inhibit two distinct biological targets. | Increased therapeutic efficacy and synergistic effects. mdpi.com |

Synergistic Approaches with Existing Therapeutic Modalities

Another promising future direction is the use of this compound derivatives in combination with existing therapeutic modalities. Synergistic drug combinations can enhance therapeutic efficacy, reduce required dosages, and overcome drug resistance. nih.gov For example, a derivative of this compound could be co-administered with a known anticancer drug to enhance its cytotoxic effects or to sensitize resistant cancer cells to the treatment.

Research in this area will focus on identifying optimal drug combinations and understanding the molecular basis of their synergistic interactions. This could involve combining a this compound-based compound with chemotherapy, immunotherapy, or targeted therapies. Such synergistic approaches hold the potential to significantly improve patient outcomes in a variety of diseases by leveraging the unique properties of the quinoline scaffold to augment the effectiveness of established treatments. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-amino-4,7-dichloroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via chlorination of 4-hydroxy-7-chloroquinoline using phosphorus oxychloride (POCl₃), achieving decarboxylation and subsequent chlorination . Alternative routes involve Vilsmeier–Haack–Arnold reagent for efficient halogenation, as seen in related dichloropyrimidine syntheses (e.g., 82.62% yield for N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide via cyclization and Vilsmeier reactions) . Key factors include temperature control (reflux conditions), stoichiometric ratios of chlorinating agents, and post-reaction purification via methanol recrystallization .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Structural elucidation relies on 1H/13C NMR for substituent positioning, IR spectroscopy for functional group identification (e.g., NH₂ stretching), and mass spectrometry (MS) for molecular weight confirmation . Purity assessment employs HPLC with UV detection (λ ~254 nm), while elemental analysis validates stoichiometry . Single-crystal X-ray diffraction (SC-XRD) resolves planar molecular geometry and crystallographic packing, as demonstrated in related quinoline derivatives .

Q. How is this compound utilized as an intermediate in antimalarial drug development?

- Methodological Answer : The compound serves as a precursor for amodiaquine and chloroquine derivatives. Key steps include:

- Amination : Reacting with anthranilate derivatives under acidic conditions to form γ-monoglyceride intermediates (56% yield) .

- Functionalization : Introducing diethylamino or trifluoromethyl groups at the 4-position to enhance antimalarial activity .

- Biological Evaluation : Screening derivatives for Plasmodium falciparum inhibition via in vitro IC₅₀ assays .

Advanced Research Questions

Q. How do structural modifications at the 4- and 7-positions affect the biological activity of this compound derivatives?

- Methodological Answer :

- 4-Position Modifications : Substituting chlorine with aminoalkyl groups (e.g., –NHCH₂CH₂N(Et)₂) enhances antimalarial potency by improving target binding (e.g., chloroquine’s heme polymerization inhibition) .

- 7-Position Stability : Retaining chlorine here prevents metabolic dehalogenation, maintaining bioavailability .

- Case Study : Derivatives with 4-trifluoromethyl groups exhibit 10-fold higher cytotoxicity in anticancer screens compared to parent compounds .

Q. How can researchers resolve contradictions in biological activity data between this compound derivatives and their analogs?

- Methodological Answer :

- Mechanistic Profiling : Compare nitric oxide (NO) inhibition (e.g., dichloropyrimidines show IC₅₀ = 2–36 μM, while dihydroxy analogs are inactive due to hydrogen-bonding disruptions) .

- Cellular Viability Assays : Use MTT or ATP-based tests to distinguish cytotoxic effects from target-specific activity .

- Computational Docking : Model interactions with targets like PfATP4 (malaria) or topoisomerases (cancer) to rationalize activity differences .

Q. What strategies improve the regioselectivity of halogenation in this compound synthesis?

- Methodological Answer :

- Directing Groups : Use –NH₂ or –OCH₃ to steer electrophilic chlorination to specific positions .

- Microwave-Assisted Synthesis : Enhances reaction homogeneity, reducing byproducts (e.g., 4,5-dichloro isomers) .

- Catalytic Systems : Pd/C or CuCl₂ catalysts improve yield in Ullmann-type coupling for aminoquinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.